molecular formula C8H17NO2 B046189 (R)-2-Amino-2-ethylhexanoic acid CAS No. 114781-14-5

(R)-2-Amino-2-ethylhexanoic acid

Cat. No. B046189
M. Wt: 159.23 g/mol
InChI Key: QUDXVGQYPUXXER-MRVPVSSYSA-N
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Description

"(R)-2-Amino-2-ethylhexanoic acid" is a compound of interest due to its relevance in various scientific studies, including its role in asymmetric synthesis and the investigation of its teratogenic activity. It has been studied for its stereoselectivity in biological responses and its potential implications for environmental safety and chemical synthesis processes (Hauck et al., 1990).

Synthesis Analysis

The asymmetric synthesis of "(R)-2-Amino-2-ethylhexanoic acid" and its isomers has been explored through various chemical processes. For instance, enantiomers of this compound have been prepared using asymmetric synthesis with chiral auxiliaries, highlighting the importance of stereochemistry in its production and biological effects (Hauck et al., 1990).

Molecular Structure Analysis

The molecular structure of "(R)-2-Amino-2-ethylhexanoic acid" plays a crucial role in its chemical behavior and interactions. Studies focusing on related compounds underscore the significance of hydrophobic, flexible structural elements in chemical synthesis, modified peptides, and the polyamide synthetic fibers industry (Markowska et al., 2021).

Chemical Reactions and Properties

Research on "(R)-2-Amino-2-ethylhexanoic acid" and similar compounds has delved into their chemical reactions and properties, such as the synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2-ethylhexanoic acid as a reusable organocatalyst, highlighting its catalytic activity and environmental benefits (Hekmatshoar et al., 2015).

Scientific Research Applications

  • In chemistry, Iron(III) 2-ethylhexanoate serves as a novel, mild catalyst for stereoselective Diels-Alder reactions, useful for producing specific organic compounds (Gorman & Tomlinson, 1998).

  • In pharmacology and toxicology, the (R)-enantiomer of sodium 2-ethylhexanoate has been studied for its teratogenic effects, showing more potency in causing malformations than its (S)-enantiomer (Collins et al., 1992).

  • 6-Aminohexanoic acid, closely related to (R)-2-Amino-2-ethylhexanoic acid, is significant in chemical synthesis, polyamide synthetic fibers, and biologically active structures. It's utilized in antifibrinolytic drugs and peptide modification (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

  • 2-Ethylhexanoic acid acts as a reusable, eco-friendly catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, offering high yields and short reaction times (Hekmatshoar et al., 2015).

  • In microbiology, the stereospecific inhibition of bacterial glutamic acid decarboxylase by analogues of this compound has been rationalized, contributing to the understanding of enzymatic inhibition (Jung, Metcalf, Lippert, & Casara, 1978).

  • In immunology, 2-EHA (2-ethylhexanoic acid) inhibits the activation of human polymorphonuclear leukocytes, suggesting potential immunosuppressive effects (Pennanen, Heiskanen, Savolainen, & Komulainen, 2000).

  • In biochemistry, phenylalanine antagonism in certain bacteria is influenced by compounds structurally similar to (R)-2-Amino-2-ethylhexanoic acid (Smith, Skinner, & Shive, 1961).

  • The compound's stereoselectivity in inducing peroxisome proliferation has been observed, with different enantiomers showing varying levels of potency (Macherey, Grégoire, Tainturier, & Lhuguenot, 1992).

  • Environmental studies have investigated the biodegradation of di-ester plasticizers, producing toxic metabolites. Compounds like adipic acid and 2-ethylhexanol, structurally related to (R)-2-Amino-2-ethylhexanoic acid, inhibit microbial growth (Nalli, Cooper, & Nicell, 2006).

  • In materials science, metal 2-ethylhexanoates serve as precursors and catalysts, finding applications in ring opening polymerizations and as driers in the painting industry (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

Safety And Hazards

This would involve studying any potential hazards associated with the compound, such as its toxicity, flammability, or reactivity. Safety precautions for handling and storing the compound would also be included.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into the compound’s properties or mechanism of action.


I hope this general outline is helpful. If you have a specific compound or topic in mind, please provide more details and I’ll do my best to provide a more specific analysis.


properties

IUPAC Name

(2R)-2-amino-2-ethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-3-5-6-8(9,4-2)7(10)11/h3-6,9H2,1-2H3,(H,10,11)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDXVGQYPUXXER-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@](CC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30921496
Record name 2-Ethylnorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-2-ethylhexanoic acid

CAS RN

114781-14-5
Record name 2-Ethylnorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MJ Burk - 1999 - books.google.com
The importance of developing new effective methodologies for enantioselective synthesis is becoming manifestly evident. An increasing number of pharmaceutical, flavor and fragrance, …
Number of citations: 1 books.google.com
W Liu - Handbook of chiral chemicals, 1999 - books.google.com
Resolutions at large scale: case studies Page 92 6 Resolutions at Large Scale: Case Studies Weiguo Liu CONTENTS 6.1 Introduction............................................................................................…
Number of citations: 5 books.google.com

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